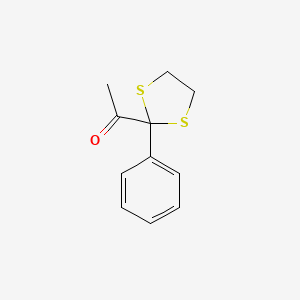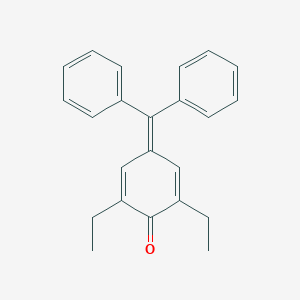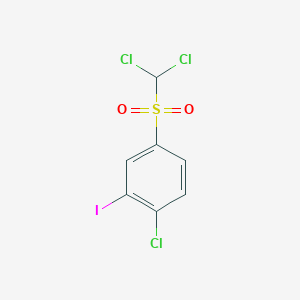
1,1'-(2-tert-Butoxyethane-1,1-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected through a central ethane chain substituted with a tert-butoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene typically involves the reaction of benzyl chloride with tert-butyl alcohol in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the tert-butyl group is introduced to the ethane chain, followed by the coupling of the benzene rings.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
科学研究应用
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group and benzene rings contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: Similar structure but with a bromo group instead of a tert-butoxy group.
1,1’-(1,2-Dihydroxyethane-1,1-diyl)dibenzene: Contains hydroxyl groups instead of a tert-butoxy group.
1,1’-(2-Methoxyethane-1,1-diyl)dibenzene: Features a methoxy group instead of a tert-butoxy group.
Uniqueness
1,1’-(2-tert-Butoxyethane-1,1-diyl)dibenzene is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties
属性
CAS 编号 |
61082-14-2 |
|---|---|
分子式 |
C18H22O |
分子量 |
254.4 g/mol |
IUPAC 名称 |
[2-[(2-methylpropan-2-yl)oxy]-1-phenylethyl]benzene |
InChI |
InChI=1S/C18H22O/c1-18(2,3)19-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
InChI 键 |
DHJLQKPYXLIWJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCC(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)


![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)



![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)




